
1-Phenylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylacridine is an organic compound belonging to the acridine family, characterized by a phenyl group attached to the acridine core. Acridines are nitrogen-containing heterocycles known for their wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of three fused aromatic rings with a nitrogen atom at the central position, making it a planar molecule with unique chemical properties.
Vorbereitungsmethoden
1-Phenylacridine can be synthesized through several methods, including:
Ortho-Lithiation–Cyclization Sequence: This method involves the ortho-lithiation of aniline derivatives followed by cyclization.
Berntsen Synthesis: This classical method involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride.
Friedlander Synthesis: This method involves the reaction of anthranilic acid with cyclohex-2-enone at elevated temperatures.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
1-Phenylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the acridine core, enhancing its chemical diversity.
Common reagents used in these reactions include hydrochloric acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenylacridine and its derivatives have numerous applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 1-Phenylacridine involves DNA intercalation. This process involves the insertion of the planar acridine molecule between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Vergleich Mit ähnlichen Verbindungen
1-Phenylacridine can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Quinacrine: An antimalarial drug with a similar acridine core.
Amsacrine: An anticancer agent that also intercalates into DNA.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its chemical reactivity and biological activity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
98578-19-9 |
|---|---|
Molekularformel |
C19H13N |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
1-phenylacridine |
InChI |
InChI=1S/C19H13N/c1-2-7-14(8-3-1)16-10-6-12-19-17(16)13-15-9-4-5-11-18(15)20-19/h1-13H |
InChI-Schlüssel |
INUMMPHTUPBOEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


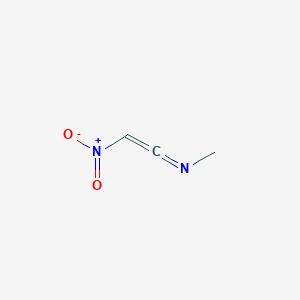


![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
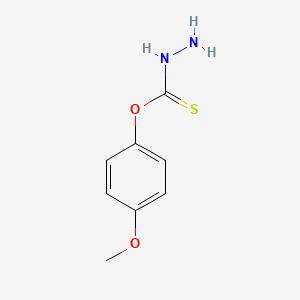
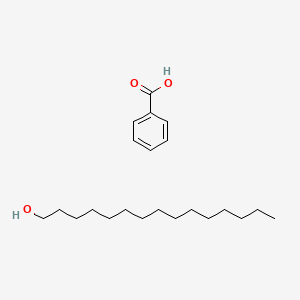

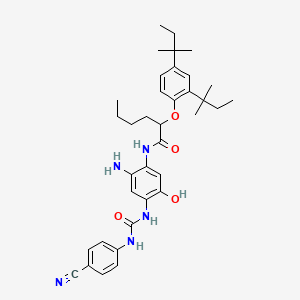

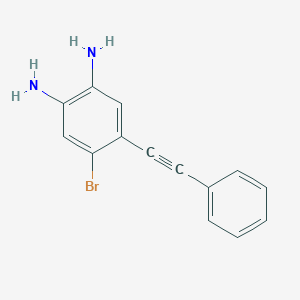
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
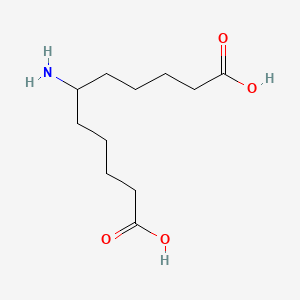
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
